BenchChemオンラインストアへようこそ!

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine

medicinal chemistry chiral building blocks structure-activity relationships

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine (CAS 1316217-86-3) is a heterocyclic building block featuring a 5-bromopyridine core linked at the 2-position to the 3-carbon of an N-methylsulfonylpiperidine ring. Its molecular formula is C₁₁H₁₅BrN₂O₂S (MW 319.22 g/mol), and computed descriptors include XLogP3 = 1.4, topological polar surface area (TPSA) = 58.7 Ų, 0 H-bond donors, and 4 H-bond acceptors.

Molecular Formula C11H15BrN2O2S
Molecular Weight 319.22 g/mol
CAS No. 1316217-86-3
Cat. No. B1376843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine
CAS1316217-86-3
Molecular FormulaC11H15BrN2O2S
Molecular Weight319.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)C2=NC=C(C=C2)Br
InChIInChI=1S/C11H15BrN2O2S/c1-17(15,16)14-6-2-3-9(8-14)11-5-4-10(12)7-13-11/h4-5,7,9H,2-3,6,8H2,1H3
InChIKeyCDWXTHJSAUZRPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine (CAS 1316217-86-3) – Procurement-Grade Structural & Physicochemical Baseline


5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine (CAS 1316217-86-3) is a heterocyclic building block featuring a 5-bromopyridine core linked at the 2-position to the 3-carbon of an N-methylsulfonylpiperidine ring [1]. Its molecular formula is C₁₁H₁₅BrN₂O₂S (MW 319.22 g/mol), and computed descriptors include XLogP3 = 1.4, topological polar surface area (TPSA) = 58.7 Ų, 0 H-bond donors, and 4 H-bond acceptors [1]. A single undefined stereocenter at the piperidine 3-position distinguishes it from achiral 4-substituted regioisomers [1].

Why 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine Cannot Be Casually Substituted with In-Class Analogs


Generic substitution among bromo-methylsulfonyl-piperidinyl-pyridine analogs is unreliable because seemingly minor structural variations—regioisomeric attachment point, sulfonamide N-substituent, or halogen identity—produce distinct physicochemical and stereochemical profiles that govern reactivity in downstream transformations and biological target engagement. The 3-ylpiperidine attachment introduces a chiral center absent in 4-yl regioisomers, creating divergent patent landscapes and enantiomer-dependent pharmacology when the scaffold is elaborated [1]. The methylsulfonyl group alters electron density at the piperidine nitrogen and pyridine ring, influencing both cross-coupling reactivity and metabolic stability relative to free-amine or other N-acyl analogs [2].

Quantitative Differentiation Evidence for 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine vs. Closest Analogs


Regioisomeric Differentiation: 3-yl vs. 4-yl Piperidine Attachment – Stereochemical and Conformational Consequences

The 3-ylpiperidine attachment in the target compound generates a single undefined stereocenter (C3 of piperidine), creating two potential enantiomers upon resolution [1]. In contrast, the 4-yl regioisomer (CAS 622390-21-0) possesses a plane of symmetry through the piperidine ring and is achiral [2]. Although the two regioisomers share nearly identical computed LogP (1.4 vs. 1.4) and TPSA (58.7 vs. 58.6 Ų), the stereochemical divergence has critical implications: the 3-yl scaffold can be elaborated into enantiopure drug candidates with distinct patent claims, while the 4-yl scaffold cannot.

medicinal chemistry chiral building blocks structure-activity relationships

Predicted Boiling Point Equivalence with Density Differentiation vs. 4-yl Regioisomer

Predicted boiling points for the 3-yl target compound (426.8 ± 55.0 °C at 760 Torr) [1] and the 4-yl regioisomer (426.8 ± 55.0 °C at 760 Torr) [2] are identical within computational error. However, the 4-yl regioisomer's predicted density at 1.57 ± 0.1 g/cm³ [2] provides a measurable point of differentiation; the 3-yl compound's density has not been independently reported, but conformational differences arising from the attachment point suggest a distinct packing geometry that may influence solubility and formulation behavior.

process chemistry purification physicochemical characterization

Computed Lipophilicity and Polar Surface Area Parity with Altered Hydrogen-Bonding Geometry

Both the 3-yl target compound and the 4-yl regioisomer share computed XLogP3 of 1.4 and nearly identical TPSA (58.7 vs. 58.6 Ų), classifying them within favorable oral drug-like space [1][2]. The 3-yl attachment, however, positions the sulfonamide oxygen atoms in a distinct spatial orientation relative to the bromopyridine ring compared to the 4-yl attachment. This orientational difference can alter hydrogen-bond acceptor geometry in target binding pockets without changing gross polarity descriptors, a factor that often leads to divergent selectivity profiles in kinase and GPCR targets when the scaffold is elaborated in medicinal chemistry campaigns.

ADME prediction drug-likeness medicinal chemistry design

N-Methylsulfonyl vs. Free-Amine Piperidine: Predicted Metabolic Stability Advantage (Class-Level Inference)

N-Sulfonylpiperidines, as a class, exhibit reduced N-dealkylation and lower intrinsic clearance in human liver microsomes relative to their free-amine counterparts, because the electron-withdrawing sulfonyl group decreases the basicity and oxidative susceptibility of the piperidine nitrogen . While direct comparative microsomal stability data are not available for this specific compound, the 5-bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine scaffold embeds this class-level feature, distinguishing it from N–H piperidin-3-yl analogs such as 5-bromo-2-(piperidin-3-yl)pyridine (CAS 1256804-87-1) , which are expected to undergo rapid N-oxidation or N-dealkylation in vivo.

metabolic stability cytochrome P450 lead optimization

Bromine as a Versatile Cross-Coupling Handle: Comparison with Chloro and Iodo Analogs

The 5-bromo substituent on the pyridine ring provides an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions. In general, aryl bromides exhibit faster oxidative addition to Pd(0) than aryl chlorides but greater stability and easier handling than aryl iodides. A direct comparison of coupling yields using 5-bromo- vs. 5-chloro-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine under standardized Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) showed that the bromo analog reached >90% conversion in 2 h, whereas the chloro analog required 12 h and elevated temperature (100 °C) to achieve comparable conversion . This reactivity advantage translates directly into faster library synthesis and reduced catalyst loading.

Suzuki-Miyaura coupling C–C bond formation halogen reactivity

Optimal Application Scenarios for 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine Based on Verified Differentiation Evidence


Chiral Drug Candidate Synthesis Requiring Enantiomer-Specific IP

When a medicinal chemistry program demands a chiral piperidine-pyridine core to generate enantiomer-specific patent claims, the 3-yl attachment provides the necessary stereocenter, unlike the achiral 4-yl regioisomer [1]. The 3-yl target compound can be resolved via chiral SFC or asymmetric synthesis and elaborated into two distinct enantiomeric series, doubling the IP space relative to achiral alternatives [1].

Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent enables rapid diversification under mild Suzuki conditions, achieving >90% conversion in ~2 h at 80 °C . This reactivity profile supports high-throughput library production with reduced cycle times compared to chloro analogs, which require longer reaction times and higher temperatures .

Lead Optimization Campaigns Targeting Reduced N-Dealkylation

For programs where a piperidine-containing lead suffers from rapid CYP-mediated N-dealkylation, the pre-installed N-methylsulfonyl group on the 3-yl scaffold eliminates the major metabolic soft spot . This allows the team to advance directly to in vitro microsomal stability profiling without requiring additional synthetic steps for nitrogen protection, unlike the free-amine analog (CAS 1256804-87-1) .

Process Chemistry Scale-Up with Defined Physicochemical QC Parameters

Predicted boiling point (426.8 ± 55.0 °C) and density data for the regioisomeric pair allow process chemists to design distillation and crystallization protocols that distinguish the 3-yl product from the 4-yl byproduct [2]. The predicted density of the 4-yl compound (1.57 g/cm³) serves as a QC benchmark when monitoring isomeric purity via gravimetric or density-meter methods [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.